molecular formula C22H25N3O4S2 B2636101 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 850909-80-7

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2636101
CAS RN: 850909-80-7
M. Wt: 459.58
InChI Key: QFPBCHUOBWVGML-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources .

Scientific Research Applications

Synthesis and Derivative Formation

  • Patel and Agravat (2007) described the synthesis of 2-Amino substituted benzothiazole derivatives and their microbial studies, which involved the formation of electrophilic complexes and condensation reactions to yield desired products. This process is significant for the creation of various derivatives of N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide (Patel & Agravat, 2007).

Antimicrobial Activity

  • In another study by Patel, Agravat, and Shaikh (2011), the antimicrobial activity of new pyridine derivatives was investigated. This study is relevant as it highlights the potential of similar compounds, including this compound, in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Impurities in Drug Synthesis

  • Kancherla et al. (2018) identified and isolated several impurities in the bulk drug batches of Repaglinide, including derivatives similar to this compound. This study is essential for understanding the impurity profile and ensuring the purity of pharmaceutical products (Kancherla et al., 2018).

Biological Screening

  • Patel and Agravat (2008) conducted a study on the synthesis, characterization, and biological screening of pyridine derivatives, which is relevant for evaluating the bioactivity of compounds like this compound (Patel & Agravat, 2008).

Antihistaminic Activity

  • Maynard et al. (1993) discussed the synthesis of 4-(2-benzothiazoyl)piperidines with potent antihistaminic activity, which is pertinent considering the structural similarities with this compound (Maynard et al., 1993).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Future Directions

The future directions or potential applications for this compound are not specified in the available sources .

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-17-9-12-19-20(15-17)30-22(24(19)2)23-21(26)16-7-10-18(11-8-16)31(27,28)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBCHUOBWVGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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